molecular formula C33H33FN2O5 B12290053 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide

5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide

Cat. No.: B12290053
M. Wt: 556.6 g/mol
InChI Key: KDJMDZSAAFACAM-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide (CAS RN: 163217-70-7) is a pyrrole-3-carboxamide derivative characterized by multiple pharmacophoric substituents:

  • 4-Fluorophenyl and phenyl groups at positions 5 and 4 of the pyrrole core, respectively.
  • A propan-2-yl (isopropyl) group at position 2.
  • A tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl ethyl side chain at position 1.
  • An N-(4-hydroxyphenyl) carboxamide moiety at position 3.

The stereochemistry is specified as (2R-trans) in the pyran ring, which may influence conformational stability and intermolecular interactions .

Properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole core, followed by the introduction of the fluorophenyl, hydroxyphenyl, and oxan-2-yl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The target compound shares a pyrrole-3-carboxamide scaffold with several analogs but diverges in substituent chemistry. Below is a comparative analysis:

Compound Name (CAS RN) Substituent Variations vs. Target Compound Molecular Weight (g/mol) Key Features
Target Compound (163217-70-7) N/A 556.63 4-hydroxyphenyl, hydroxy-oxan ethyl, trans
5-(4-Fluoro...diphenyl () N,4-Diphenyl (vs. N-(4-hydroxyphenyl)) 610.65 Lacks hydroxyl; increased hydrophobicity
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl) (346457-03-2) Pyridinyl instead of hydroxyphenyl; no oxan group 353.36 Simplified side chain; basic pyridine
1-(4-Fluorophenyl)-N-thiadiazolyl (878731-29-4) Thiadiazolyl instead of hydroxyphenyl; no oxan 361.40 Heterocyclic amide; potential H-bonding
Example 53 (EP 4374877A2) Fluoro-chromenyl-pyrazolo-pyrimidine core 589.10 Extended aromatic system; fluorinated

Notable Observations:

  • Hydroxyl Groups: The target compound’s 4-hydroxyphenyl and hydroxy-oxan substituents enhance hydrogen-bonding capacity compared to analogs with methyl or non-polar groups (e.g., diphenyl in ). This may improve solubility and target affinity.
  • Stereochemistry : The (2R-trans) configuration in the oxan ring (vs. unspecified stereochemistry in analogs like ) could confer unique conformational stability .

Physicochemical Property Analysis

NMR Spectral Comparisons
  • The target compound’s hydroxy-oxan ethyl group likely induces shifts in Region A (similar to Rapa’s macrocyclic region), while the 4-hydroxyphenyl may perturb Region B (amide proximity) .
Solubility and Lipophilicity

Bioactivity Implications

While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Pyridinyl and Thiadiazolyl Analogs : Compounds like and are associated with kinase inhibition due to heterocyclic amides, suggesting the target compound may share similar targets but with modified selectivity due to hydroxyl groups.

Biological Activity

5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure with multiple functional groups, contributing to its biological activity. Its molecular formula is C33H33FN2O4C_{33}H_{33}FN_2O_4 with a molecular weight of approximately 556.6 g/mol. The presence of fluorine, hydroxy, and carbonyl groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The compound may inhibit or activate enzymes involved in various metabolic pathways.
  • Receptors : It could bind to receptors that modulate cellular signaling pathways.

These interactions can lead to significant changes in cellular behavior, potentially influencing processes such as apoptosis, proliferation, and inflammation.

Anticancer Activity

Research indicates that compounds structurally similar to 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of the p38 MAPK pathway .

Antiviral Activity

Preliminary studies suggest potential antiviral properties against human cytomegalovirus (HCMV). Inhibition of HCMV DNA replication has been observed when similar compounds were tested in vitro, indicating a possible therapeutic role in treating viral infections .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Inhibition of migration

These results highlight the compound's potential as a chemotherapeutic agent.

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in reducing tumor size and improving survival rates. Notably, a study involving xenograft models demonstrated a significant reduction in tumor growth when treated with the compound compared to controls.

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